

Application Notes and Protocols for EGDMA in Dental Resin Composite Formulation

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Compound of Interest

Compound Name: Ethylene glycol dimethacrylate

Cat. No.: B3026482

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Introduction

Ethylene glycol dimethacrylate (EGDMA) is a crucial crosslinking monomer frequently employed in the formulation of dental resin composites.[1] Its bifunctional nature, characterized by two methacrylate groups, allows for the formation of a densely crosslinked polymer network upon polymerization.[1] This three-dimensional structure imparts enhanced mechanical properties to the final restorative material, including improved strength, hardness, and wear resistance.[1][2] Furthermore, the crosslinked matrix helps to minimize the leaching of unreacted monomers, contributing to the biocompatibility and long-term stability of the dental restoration.[1]

These application notes provide a comprehensive overview of the role of EGDMA in dental composites, including its impact on key material properties. Detailed experimental protocols for the evaluation of these properties are also presented to aid researchers in the development and characterization of new dental materials.

Data Presentation

The concentration of EGDMA in the resin matrix significantly influences the final properties of the dental composite. While specific data for EGDMA is not readily available in a systematic tabular format in the reviewed literature, data for a structurally similar and commonly used crosslinking monomer, **triethylene glycol dimethacrylate** (TEGDMA), can provide valuable

insights into the expected trends. The following tables summarize the typical effects of increasing the concentration of a dimethacrylate crosslinking agent like TEGDMA in a Bis-GMA-based resin system.

Table 1: Effect of TEGDMA Concentration on Degree of Conversion (DC)

Resin Composition (Bis-GMA:TEGDMA wt%)	Degree of Conversion (%)
75:25	55.3
50:50	61.3
30:70	68.8

Note: Data is representative and compiled from literature trends. Actual values will vary depending on the specific formulation and curing conditions.

Table 2: Effect of TEGDMA Concentration on Flexural Strength and Flexural Modulus

Resin Composition (Bis-GMA:TEGDMA wt%)	Flexural Strength (MPa)	Flexural Modulus (GPa)
100:0	87.3	1.1
70:30	115.2	1.5
50:50	133.8	1.8

Note: Data is representative and compiled from literature trends.^[3] Actual values will vary depending on the specific formulation, filler content, and curing conditions.

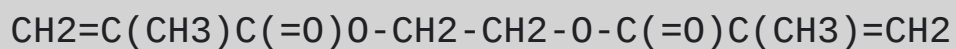
Table 3: Effect of Monomer Type on Water Sorption and Solubility

Monomer	Water Sorption ($\mu\text{g}/\text{mm}^3$)	Water Solubility ($\mu\text{g}/\text{mm}^3$)
Bis-GMA	51.2	9.5
UDMA	42.3	20.4
TEGDMA	28.8	27.5
Bis-EMA	21.3	2.1

Note: This table showcases the inherent properties of homopolymers and highlights the relatively low water sorption of more hydrophobic monomers. EGDMA is expected to have lower water sorption than TEGDMA due to its shorter ethylene glycol chain.^{[3][4]}

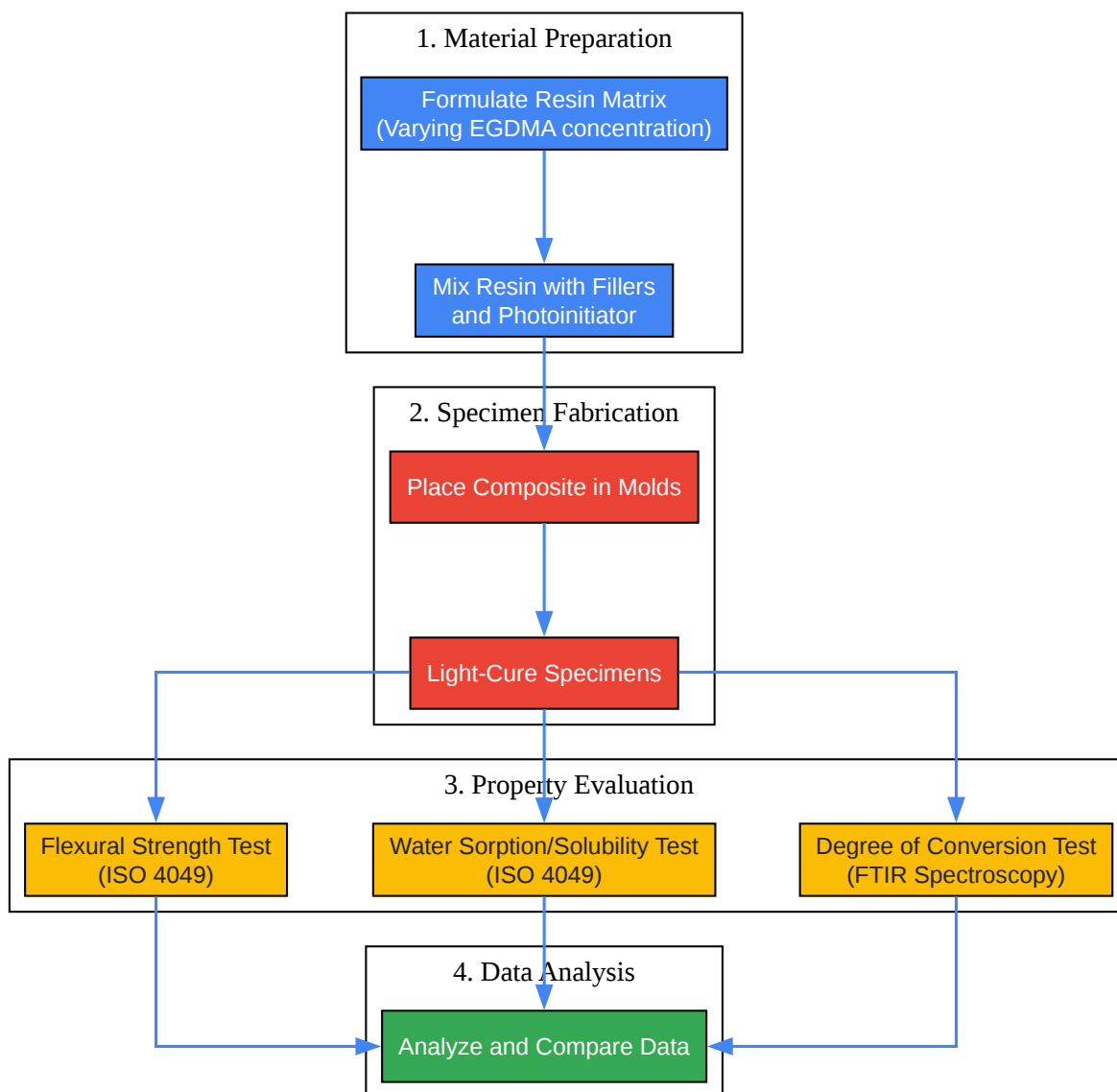
Mandatory Visualizations

Ethylene Glycol Dimethacrylate (EGDMA)



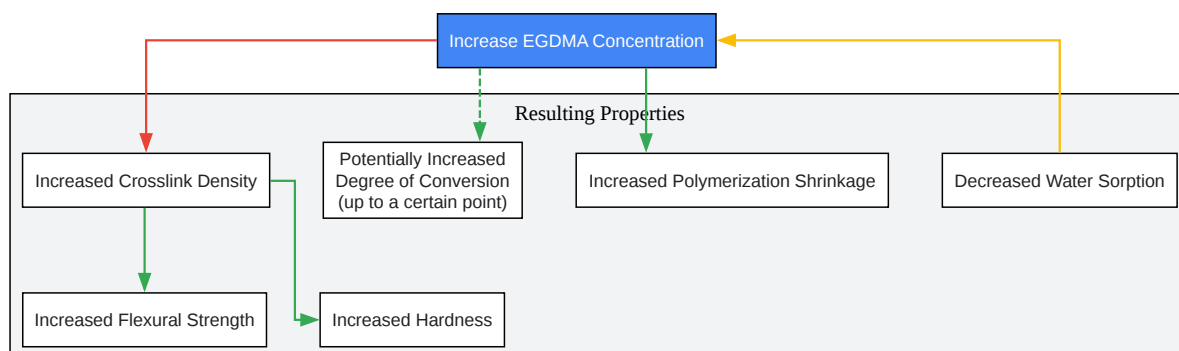
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Caption: Chemical structure of EGDMA.



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Caption: Experimental workflow for composite evaluation.



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Caption: EGDMA concentration and composite properties.

Experimental Protocols

Flexural Strength Testing

Objective: To determine the flexural strength and modulus of a dental composite containing EGDMA according to ISO 4049.

Materials and Equipment:

- Dental composite paste with varying EGDMA concentrations
- Rectangular stainless steel mold (25 mm x 2 mm x 2 mm)
- Mylar strips
- Glass slides
- Dental light-curing unit (calibrated)
- Universal testing machine with a three-point bending fixture

- Micrometer

Protocol:

- Place a Mylar strip on a glass slide.
- Position the stainless steel mold on top of the Mylar strip.
- Fill the mold with the experimental dental composite, slightly overfilling to ensure complete filling.
- Place a second Mylar strip on top of the filled mold and press down firmly with another glass slide to extrude excess material and create a flat surface.
- Light-cure the specimen through the glass slide and Mylar strip according to the manufacturer's instructions for the light-curing unit and the specific photoinitiator system used. To ensure uniform curing, a systematic overlapping irradiation protocol should be followed along the length of the specimen.
- After curing, carefully remove the specimen from the mold.
- Remove any flash or excess material from the edges of the specimen.
- Measure the width and thickness of the specimen at three different points using a micrometer and calculate the average dimensions.
- Store the specimens in distilled water at 37°C for 24 hours before testing.
- Mount the specimen on the three-point bending fixture of the universal testing machine with a support span of 20 mm.
- Apply a load at the center of the specimen at a crosshead speed of 0.75 mm/min until fracture occurs.[5]
- Record the fracture load.
- Calculate the flexural strength (σ) in megapascals (MPa) using the following formula: $\sigma = 3FL / 2bh^2$ Where:

- F is the maximum load at fracture (N)
- L is the span between the supports (mm)
- b is the width of the specimen (mm)
- h is the thickness of the specimen (mm)
- Calculate the flexural modulus (E) in gigapascals (GPa) from the slope of the initial linear portion of the load-deflection curve.

Water Sorption and Solubility Testing

Objective: To determine the water sorption and solubility of a dental composite containing EGDMA according to ISO 4049.

Materials and Equipment:

- Dental composite paste with varying EGDMA concentrations
- Circular stainless steel mold (15 mm diameter x 1 mm thickness)
- Mylar strips
- Glass slides
- Dental light-curing unit (calibrated)
- Analytical balance (accurate to 0.01 mg)
- Desiccator with freshly dried silica gel
- Incubator set to 37°C
- Distilled water

Protocol:

- Prepare five disk-shaped specimens for each composite formulation using the circular mold, Mylar strips, and glass slides, following a similar procedure as for the flexural strength specimens.
- Light-cure each specimen from both sides.
- After curing, remove the specimens from the mold and lightly sand the edges to remove any flash.
- Place the specimens in a desiccator at 37°C.
- Weigh the specimens daily on the analytical balance until a constant mass (m_1) is achieved (i.e., the change in mass is less than 0.1 mg in a 24-hour period).
- Measure the diameter and thickness of each specimen at three different points using a micrometer and calculate the volume (V) of each specimen in mm^3 .
- Immerse the specimens in individual containers with distilled water at 37°C for 7 days.^[6]
- After 7 days, remove the specimens from the water, blot them dry with a soft absorbent paper, wave them in the air for 15 seconds, and weigh them to obtain the mass (m_2).^[7]
- Return the specimens to the desiccator at 37°C and recondition them until a constant mass (m_3) is achieved, as in step 5.
- Calculate the water sorption (W_{sp}) in $\mu\text{g}/\text{mm}^3$ using the following formula: $W_{sp} = (m_2 - m_3) / V$
- Calculate the water solubility (W_{sl}) in $\mu\text{g}/\text{mm}^3$ using the following formula: $W_{sl} = (m_1 - m_3) / V$

Degree of Conversion (DC) Measurement

Objective: To determine the degree of conversion of a dental composite containing EGDMA using Fourier Transform Infrared (FTIR) Spectroscopy.

Materials and Equipment:

- Dental composite paste with varying EGDMA concentrations

- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Mylar strips
- Dental light-curing unit (calibrated)

Protocol:

- Record a baseline spectrum of the uncured dental composite paste. To do this, place a small amount of the uncured paste directly onto the ATR crystal and cover it with a Mylar strip to prevent the formation of an air-inhibited layer.
- Identify the absorbance peak of the aliphatic carbon-carbon double bond (C=C) of the methacrylate groups, which is typically found around 1638 cm^{-1} .^[8]
- Identify a stable reference peak that does not change during polymerization. The aromatic carbon-carbon double bond (C=C) peak at around 1608 cm^{-1} from the Bis-GMA monomer is commonly used as an internal standard.^[8]
- Calculate the ratio of the aliphatic C=C peak height to the aromatic C=C peak height for the uncured material.
- Prepare a thin, standardized specimen of the composite for curing. A common method is to press a small amount of the paste between two Mylar strips to a thickness of approximately 0.5 mm.
- Place the specimen on the ATR crystal and light-cure it for the specified time.
- Immediately after curing, record the FTIR spectrum of the cured specimen.
- Calculate the ratio of the aliphatic C=C peak height to the aromatic C=C peak height for the cured material.
- Calculate the degree of conversion (DC) as a percentage using the following formula: $\text{DC (\%)} = [1 - (\text{aliphatic/aromatic peak ratio of cured polymer}) / (\text{aliphatic/aromatic peak ratio of uncured monomer})] \times 100$

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